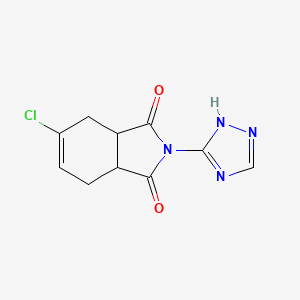

5-chloro-2-(4H-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 5-chloro-2-(4H-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves several key steps, including the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions with nucleophiles to produce hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Amino and triazole derivatives have been synthesized from the formed product by opening the epoxide with sodium azide, and hydroxyl analogues were obtained from cis-hydroxylation processes (Tan et al., 2016).

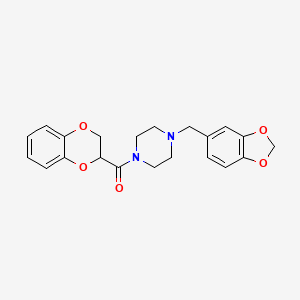

Molecular Structure Analysis

The molecular structures of derivatives closely related to 5-chloro-2-(4H-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibit significant differences in their conformations. For instance, studies on isomeric compounds have shown variations in the distances between atoms and the conformations of the six-membered ring, which can adopt either a half-chair or boat conformation. These structural details are crucial for understanding the chemical behavior and reactivity of the compound (Li et al., 2005).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, demonstrating its reactivity and potential for further modification. For example, the reaction of hexahydro-1H-isoindole-1,3(2H)-dione derivatives with different reagents can lead to the formation of novel compounds with diverse chemical structures and properties. These reactions are essential for expanding the application scope of the compound in chemical synthesis and material science (Zolfigol et al., 2006).

Physical Properties Analysis

The physical properties of 5-chloro-2-(4H-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione and its derivatives are directly related to their molecular structures. Investigations into the crystal structures reveal significant information regarding the stability, morphology, and potential applications of these compounds. Such analyses contribute to the understanding of how structural variations influence physical properties (Ming-zhi et al., 2005).

Chemical Properties Analysis

The chemical properties of 5-chloro-2-(4H-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives, such as reactivity, stability, and interaction with other molecules, are fundamental for their application in synthesis and material development. Studies focusing on reactions, such as oxidation and interaction with nucleophiles, provide valuable insights into the compound's versatility and potential for generating new materials with desired properties (Alimi et al., 2021).

Applications De Recherche Scientifique

Oxidation and Synthesis Applications

Compounds structurally related to 5-Chloro-2-(4H-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have been employed as effective reagents in oxidation processes and the synthesis of novel compounds. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as a novel and reusable reagent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, suggesting a potential for the target compound in similar oxidation applications or as a precursor in synthetic chemistry (Zolfigol et al., 2006).

Novel Compound Synthesis

Research also delves into the synthesis of new polysubstituted isoindole-1,3-diones, indicating a broad interest in the development and characterization of isoindole derivatives for various scientific applications. This includes exploring different synthetic pathways and characterizing the resultant compounds through techniques like X-ray diffraction analysis, highlighting the chemical versatility and potential of isoindole derivatives in the development of new materials or pharmaceuticals (Tan et al., 2014).

Photophysical Properties

Another area of research focuses on the photophysical properties of novel phthalimide derivatives, which includes compounds with isoindole moieties. These studies are crucial for understanding how structural modifications affect the electronic and optical properties of a compound, paving the way for its application in fields such as organic electronics, photovoltaics, or as fluorescent markers in biological studies (Akshaya et al., 2016).

Antifungal and Physicochemical Properties

Compounds within the 1,2,4-triazole class, including derivatives with structural similarities to the target compound, have been synthesized and characterized for their potential antifungal properties. This research not only explores the biological activity of these compounds but also investigates their solubility, thermodynamics, and partitioning processes in biologically relevant solvents, providing a comprehensive understanding of their pharmacological profile and potential therapeutic applications (Volkova et al., 2020).

Propriétés

IUPAC Name |

5-chloro-2-(1H-1,2,4-triazol-5-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c11-5-1-2-6-7(3-5)9(17)15(8(6)16)10-12-4-13-14-10/h1,4,6-7H,2-3H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQNMKXHBGBQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CC2C1C(=O)N(C2=O)C3=NC=NN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(4H-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(1-pyrimidin-4-ylethyl)benzamide](/img/structure/B4019779.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone](/img/structure/B4019804.png)

![N-[2-(benzyloxy)-5-chloro-4-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B4019806.png)

![2-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)pentanamide](/img/structure/B4019824.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019831.png)

![4-(3-acetylphenyl)-10-[bis(4-methylphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4019839.png)

![2-[(4-chlorophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4019842.png)

![N-cyclohexyl-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4019868.png)

![2-ethyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4019873.png)

![methyl 2-({2-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)butanoate](/img/structure/B4019875.png)